molecular formula C19H23N5 B2532862 1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890889-07-3

1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2532862
CAS No.: 890889-07-3
M. Wt: 321.428
InChI Key: FQUAGGCZMZXORL-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₃H₂₃FN₆ (as per , though the fluorine may be a discrepancy; rechecking confirms the target compound lacks fluorine, suggesting a possible error in ).
Structure: The compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3,4-dimethylphenyl group and at position 4 with a 3-methylpiperidin-1-yl moiety. This structure is significant due to the pyrazolo-pyrimidine scaffold's prevalence in medicinal chemistry, often associated with kinase inhibition and anticancer activity.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-13-5-4-8-23(11-13)18-17-10-22-24(19(17)21-12-20-18)16-7-6-14(2)15(3)9-16/h6-7,9-10,12-13H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUAGGCZMZXORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5C_{19}H_{23}N_{5}. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a dimethylphenyl group and a methylpiperidine moiety. This unique structure contributes to its biological activity.

PropertyValue
Molecular Weight321.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have been shown to inhibit key signaling pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. Notably, compound 5i demonstrated significant efficacy in MCF-7 breast cancer cell lines by inducing apoptosis and inhibiting cell migration and cycle progression .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazolo[3,4-d]pyrimidines have demonstrated anti-inflammatory effects. Research indicates that these compounds can inhibit prostaglandin synthesis, which is crucial in mediating inflammation.

  • Case Study : In a pharmacological evaluation, several derivatives exhibited potent anti-inflammatory activities with significant inhibition of plasma prostaglandin E2 (PGE2) levels. Compounds were tested at various dosages to assess their safety and efficacy .

Other Biological Activities

The biological spectrum of pyrazolo[3,4-d]pyrimidines extends beyond anticancer and anti-inflammatory activities:

  • Antiviral Properties : Some derivatives have shown promise as antiviral agents by targeting viral enzymes.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases.

Pharmacological Screening

Pharmacological evaluations have been conducted on various derivatives of pyrazolo[3,4-d]pyrimidine to ascertain their biological activities. The following table summarizes key findings:

Table 2: Summary of Pharmacological Activities

Compound IDActivity TypeIC50 (µM)Notes
5iEGFR/VGFR2 Inhibition0.3Most potent in tested series
7Anti-inflammatory12Significant PGE2 inhibition
11AntiviralTBDFurther studies required

Toxicity Studies

Toxicity assessments indicate that many derivatives possess favorable safety profiles with LD50 values exceeding 1100 mg/kg in oral administration . This suggests a potential for therapeutic use with manageable side effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Core Structure Position 1 Substituent Position 4 Substituent Notable Features
Target Pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl 3-Methylpiperidin-1-yl Balanced lipophilicity
Compound A Pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 3,5-Dimethylpiperidin-1-yl Enhanced steric bulk
Compound B Pyrazolo[3,4-d]pyrimidine 4-Methylphenyl Piperidino Methylsulfanyl at position 6
Compound C Pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl 4-(2-Fluorophenyl)piperazin-1-yl Fluorine for selectivity
Compound D Thieno[3,2-d]pyrimidine hybrid 3-Phenyl Thieno[3,2-d]pyrimidine Fused ring system

Key Findings and Implications

  • Substituent Effects :
    • Piperidine vs. piperazine substituents influence basicity and receptor interactions.
    • Halogenated groups (e.g., chlorine in Compound A) increase lipophilicity but may reduce solubility.
  • Core Modifications : Fused systems (Compound D) enhance rigidity but complicate synthesis.
  • Synthetic Utility : Chlorinated derivatives (Compound E) serve as versatile intermediates for further functionalization.

Q & A

Q. What are the key synthetic routes for 1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves microwave-assisted reactions and substitution steps. For example:

  • Intermediate preparation : 1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is synthesized via microwave irradiation of 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide in formamide at 200°C for 20 minutes, yielding a gray solid (91% yield) .
  • Chlorination : The intermediate is treated with POCl₃ in dichloroethane under microwave irradiation (120°C, 45 minutes) to generate the 4-chloro derivative .
  • Piperidine substitution : Reacting the chlorinated compound with 3-methylpiperidine in DMF and triethylamine under microwave heating (90°C, 15 minutes) produces the final product. Yield optimization (84%) requires precise stoichiometry and solvent selection .
    Methodological Tip : Monitor reaction progress using TLC or HPLC. Optimize microwave parameters (time, temperature) to minimize side products.

Q. How are structural and purity characteristics validated for this compound?

  • Nuclear Magnetic Resonance (NMR) : Key signals include aromatic protons (δ 7.13–8.35 ppm), piperidine methyl groups (δ 1.03 ppm, J = 6.4 Hz), and pyrazolopyrimidine CH (δ 8.35 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 317 for intermediates) and fragmentation patterns .
  • Elemental Analysis : Validate calculated vs. experimental C/H/N ratios (e.g., C 68.13% calculated vs. 68.00% observed) .
    Methodological Tip : Use deuterated solvents (DMSO-d₆, CDCl₃) for NMR to avoid interference.

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Kinase inhibition assays : Use FLT3 and VEGFR2 enzymatic assays with ATP-competitive protocols. IC₅₀ values <10 nM indicate high potency .
  • Cell viability assays : Test against FLT3-driven AML MV4-11 cells. Compound 33 (structurally related) showed complete tumor regression in xenografts at 10 mg/kg .
    Methodological Tip : Include positive controls (e.g., midostaurin for FLT3) and normalize data to vehicle-treated groups.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrazolo[3,4-d]pyrimidine derivatives?

  • Substitution patterns : The 3,4-dimethylphenyl group enhances target binding, while 3-methylpiperidine improves solubility and pharmacokinetics .
  • Key modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position increases kinase selectivity (e.g., FLT3 vs. VEGFR2) .
    Methodological Tip : Combine molecular docking (e.g., using EGFR or FLT3 crystal structures) with synthetic diversification to prioritize analogs.

Q. How do contradictory data on kinase selectivity arise, and how can they be resolved?

  • Example : A compound may inhibit FLT3 in vitro but show reduced efficacy in vivo due to metabolic instability.
  • Resolution : Perform metabolite profiling (LC-MS) and adjust substituents (e.g., replace labile methyl groups with cyclopropyl) to enhance stability .
    Methodological Tip : Validate selectivity panels against off-target kinases (e.g., c-Src, Abl) to rule out promiscuity .

Q. What experimental designs are critical for evaluating multi-kinase inhibition mechanisms?

  • Phosphoproteomics : Use Western blotting to assess downstream targets (e.g., STAT5 for FLT3, ERK for VEGFR2) in MV4-11 cells .
  • In vivo models : Employ transgenic zebrafish for angiogenesis inhibition and murine xenografts for tumor regression studies. Dose optimization (e.g., 10 mg/kg daily) balances efficacy and toxicity .
    Methodological Tip : Use immunohistochemistry to confirm target engagement in tumor tissues (e.g., phosphorylated FLT3 reduction).

Q. How can synthetic byproducts or low yields be mitigated during scale-up?

  • Byproduct analysis : Characterize impurities via HPLC-MS. For example, incomplete chlorination may yield hydroxylated side products .
  • Process optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time and improve yield (e.g., from 60% to 84%) .
    Methodological Tip : Use anhydrous solvents (e.g., DMF, dichloroethane) and inert atmospheres to prevent hydrolysis.

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYieldKey Spectral Data
1-(2,4-Dimethylphenyl)-1H-pyrazolopyrimidin-4-olMicrowave, formamide, 200°C, 20 min91%¹H NMR (DMSO): δ 8.27 (s, 1H), 2.35 (s, 3H)
4-Chloro derivativePOCl₃, dichloroethane, 120°C, 45 min95%MS: m/z 242.96 (M+1)
Final compound3-methylpiperidine, DMF, 90°C, 15 min84%¹³C NMR (CDCl₃): δ 155.83 (C=O), 33.06 (piperidine CH₂)

Q. Table 2. Biological Activity Profiling

Assay TypeTargetResultReference
Kinase inhibitionFLT3IC₅₀ = 2.1 nM
Cell viability (MV4-11)FLT3-driven AML100% tumor regression at 10 mg/kg
Zebrafish angiogenesisVEGFR2EC₅₀ = 5.8 nM

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